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Vasoactive Eicosanoid HPLC Mixture

Cat. No.: B1151681
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Description

Overview of Eicosanoid Families and Biosynthetic Pathways

The synthesis of eicosanoids from arachidonic acid occurs through three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. poliklinika-harni.hrnih.gov

The COX pathway, also known as the prostaglandin (B15479496) synthase (PGHS) pathway, is responsible for the production of prostanoids, which include prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hrnih.gov The key enzyme, cyclooxygenase, exists in two main isoforms, COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed in many tissues and is involved in "housekeeping" functions, while COX-2 is inducible and its expression is upregulated during inflammation. nih.govnih.gov The pathway begins with the conversion of arachidonic acid to the unstable intermediate prostaglandin G2 (PGG2), which is then rapidly converted to prostaglandin H2 (PGH2). nih.govyoutube.com PGH2 serves as the precursor for the synthesis of various prostaglandins (e.g., PGD2, PGE2, PGF2α, and PGI2) and thromboxanes (e.g., TXA2). creative-proteomics.comrndsystems.com

The lipoxygenase (LOX) pathway leads to the synthesis of leukotrienes, lipoxins, and various hydroperoxyeicosatetraenoic acids (HPETEs) and hydroxyeicosatetraenoic acids (HETEs). nih.govnih.gov Different lipoxygenase enzymes, such as 5-LOX, 12-LOX, and 15-LOX, act on arachidonic acid to produce specific hydroperoxy derivatives. creative-proteomics.comrndsystems.com For instance, 5-LOX initiates the synthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. creative-proteomics.comnih.gov Lipoxins, on the other hand, are generally considered to be anti-inflammatory mediators that play a role in the resolution of inflammation. creative-proteomics.com

The cytochrome P450 (CYP) pathway represents a third major route of arachidonic acid metabolism. nih.govnih.gov This pathway generates two main classes of products: hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.govnih.gov The CYP epoxygenases produce EETs, which often exhibit vasodilatory properties, while CYP ω-hydroxylases produce HETEs, such as 20-HETE, which can act as a potent vasoconstrictor. nih.govresearchgate.net

Definition and Classification of Vasoactive Eicosanoids

Vasoactive eicosanoids are a subset of eicosanoids that exert significant effects on the vascular system, primarily by modulating vascular tone (vasoconstriction or vasodilation) and platelet aggregation. microbenotes.comthemedicalbiochemistrypage.org The most prominent vasoactive eicosanoids are derived from the COX pathway and include prostacyclin (PGI2) and thromboxane (B8750289) A2 (TXA2). microbenotes.comyoutube.com

Prostaglandin I2 (PGI2), also known as prostacyclin, is a powerful vasodilator and a potent inhibitor of platelet aggregation. youtube.comnih.gov It is primarily synthesized by vascular endothelial cells via the action of prostacyclin synthase on PGH2. nih.gov PGI2 plays a critical role in maintaining cardiovascular homeostasis by opposing the actions of pro-thrombotic and vasoconstrictive agents. nih.gov Due to its short half-life of about 2 minutes, PGI2 is rapidly metabolized to a more stable, but inactive, compound, 6-keto-prostaglandin F1α. nih.gov The measurement of this metabolite is often used in research settings to assess PGI2 production. nih.gov

Research Findings: Studies have shown that PGI2 signaling can inhibit the metabolic processes of certain immune cells, suggesting a mechanism for its anti-inflammatory effects. researchgate.net The balance between PGI2 and thromboxane A2 is crucial for regulating blood vessel constriction and dilation and is involved in blood clotting processes. researchgate.net

Thromboxane A2 (TXA2) is a potent vasoconstrictor and a strong promoter of platelet aggregation. nih.govwikipedia.org It is primarily produced by activated platelets through the action of thromboxane synthase on PGH2. wikipedia.orgtaylorandfrancis.com TXA2 plays a key role in hemostasis by facilitating the formation of blood clots at sites of vascular injury. wikipedia.org However, excessive TXA2 activity can contribute to pathological conditions such as myocardial infarction and stroke. nih.gov TXA2 is extremely unstable in aqueous solutions, with a half-life of about 30 seconds, and is rapidly hydrated to the inactive thromboxane B2 (TXB2). wikipedia.org Consequently, measurements of TXB2 are used to reflect TXA2 production. researchgate.net

Research Findings: Research has indicated that increased levels of TXA2 in the plasma are associated with hypersensitivity of coronary arteries in certain types of angina. nih.gov The interaction between angiotensin II and TXA2 receptors can contribute to hypertension. wikipedia.org

Epoxyeicosatrienoic Acids (EETs) and Hydroxyeicosatetraenoic Acids (HETEs)

Among the diverse family of eicosanoids, Epoxyeicosatrienoic Acids (EETs) and Hydroxyeicosatetraenoic Acids (HETEs) are of significant interest. Both are produced from arachidonic acid via the cytochrome P450 (CYP) enzyme pathway. creative-proteomics.comnih.gov

Epoxyeicosatrienoic Acids (EETs) are primarily synthesized by vascular endothelial cells and act as potent vasodilators, contributing to the regulation of blood pressure. wikipedia.orgnih.gov They achieve this by hyperpolarizing vascular smooth muscle cells, leading to relaxation. physiology.org Beyond their effects on vascular tone, EETs possess anti-inflammatory properties, inhibit platelet aggregation, and promote the dissolution of blood clots. wikipedia.orgresearchgate.net However, their biological activity is often short-lived as they are rapidly metabolized to less active dihydroxyeicosatrienoic acids (DHETs) by the enzyme soluble epoxide hydrolase (sEH). wikipedia.orgresearchgate.net

Hydroxyeicosatetraenoic Acids (HETEs) , in contrast, exhibit a more varied range of actions. 20-HETE, a prominent member of this group, is a potent vasoconstrictor and plays a role in the regulation of vascular tone and blood pressure, often opposing the effects of EETs. nih.govnih.govjst.go.jp Other HETEs are involved in inflammatory responses and can have both pro-inflammatory and anti-inflammatory effects depending on the specific isomer and cellular context. nih.gov For instance, 5-HETE is a product of the 5-lipoxygenase (ALOX5) pathway and is involved in inflammatory and allergic responses. wikipedia.org

Fundamental Research Context of Vasoactive Eicosanoid HPLC Mixtures

The study of vasoactive eicosanoids is complicated by their structural similarity and low endogenous concentrations. researchgate.netnih.gov Vasoactive Eicosanoid HPLC Mixtures are indispensable tools in this research domain. These mixtures contain a known concentration of various purified eicosanoids, including EETs, HETEs, and other related compounds. caymanchem.com

The primary application of these mixtures is in the development and validation of analytical methods, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS). researchgate.netnih.gov Researchers use these standards to:

Optimize Chromatographic Separation: The similar chemical structures of eicosanoids make their separation challenging. nih.gov HPLC mixtures allow for the fine-tuning of HPLC parameters to achieve optimal resolution of individual compounds. researchgate.net

Develop and Validate Quantification Methods: By using a standard mixture with known concentrations, researchers can create calibration curves to accurately quantify the levels of specific eicosanoids in biological samples such as plasma, tissues, or cell culture media. researchgate.netnih.gov

Ensure System Suitability: These mixtures serve as a quality control measure to ensure that the analytical system is performing correctly and can reliably detect and quantify the target analytes. caymanchem.com

The ability to accurately measure the profile of vasoactive eicosanoids in biological systems is crucial for understanding their role in health and disease. For instance, alterations in the balance between vasodilating EETs and vasoconstricting 20-HETE have been implicated in cardiovascular diseases such as hypertension and atherosclerosis. nih.govnih.gov Therefore, the use of Vasoactive Eicosanoid HPLC Mixtures is fundamental to advancing our knowledge of the biochemical pathways governed by these potent lipid mediators. ub.edu

Compound Information

Properties

Origin of Product

United States

Ii. Advanced High Performance Liquid Chromatography Hplc Methodologies for Vasoactive Eicosanoid Analysis

Principles of Chromatographic Separation in Eicosanoid Profiling

The effective separation of the complex mixture of eicosanoids is fundamental to their accurate quantification. Reverse-phase liquid chromatography (RP-LC) is the most widely employed technique for eicosanoid profiling. nih.govresearchgate.net The principle of RP-HPLC relies on the partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. Eicosanoids, being predominantly hydrophobic molecules, interact with the stationary phase, and their separation is governed by their relative hydrophobicity.

Reverse-Phase HPLC (RP-HPLC) for Eicosanoid Resolution

In RP-HPLC, a nonpolar stationary phase, typically a silica-based support chemically bonded with alkyl chains (e.g., C18), is used. nih.govresearchgate.net The mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol, frequently with a small percentage of an acid such as acetic or formic acid. researchgate.net The acid serves to suppress the ionization of the carboxylic acid functional group present in most eicosanoids, thereby increasing their retention on the nonpolar stationary phase. nih.gov

Optimization of Stationary Phases for Vasoactive Eicosanoid Mixtures

The choice of stationary phase is a critical parameter in optimizing the separation of complex eicosanoid mixtures. While C18 columns are the most common choice for eicosanoid analysis, the exploration of different stationary phase chemistries and morphologies is crucial for enhancing resolution and selectivity. nih.govresearchgate.net

The chemistry of the stationary phase significantly influences separation selectivity. Beyond the standard C18, other phases such as C8 and C30 have been investigated. nih.govresearchgate.net For instance, a study that screened seven different stationary phases found that an Accucore C30 column provided the best selectivity and efficiency for eicosanoid analysis, despite being the least retentive. nih.govresearchgate.net Conversely, columns with embedded polar groups were found to be less suitable for this purpose. nih.govresearchgate.net

Particle morphology is another key factor. Superficially porous particles (SPPs) have been shown to offer better chromatographic profiles compared to traditional fully porous particles (FPPs). nih.govresearchgate.netchromatographyonline.com SPPs consist of a solid, impermeable core with a porous outer layer, which reduces the diffusion path length for analytes, leading to higher efficiency and sharper peaks. chromatographyonline.com The move from irregularly shaped silica (B1680970) to spherical particles, and the reduction in particle size to sub-2-µm for ultra-high-performance liquid chromatography (UHPLC), have also contributed to improved separation performance. chromatographyonline.com

Mobile Phase Composition and Gradient Elution Strategies for Eicosanoid Elution

The composition of the mobile phase is a powerful tool for manipulating the retention and elution of eicosanoids. A typical mobile phase for eicosanoid analysis consists of an aqueous component (often water with a small amount of acid) and an organic component (acetonitrile and/or methanol). nih.gov The organic solvent is the "strong" solvent, as it decreases the retention of the hydrophobic eicosanoids.

To effectively separate a complex mixture of eicosanoids with a wide range of polarities, a gradient elution strategy is almost always employed. nih.govlipidmaps.orgnih.gov This involves changing the composition of the mobile phase over the course of the chromatographic run. A typical gradient starts with a higher proportion of the aqueous solvent to retain the more polar eicosanoids, followed by a gradual increase in the organic solvent concentration to elute the more hydrophobic compounds. This allows for the separation of a broad spectrum of analytes in a single analytical run. For example, a 25-minute gradient elution has been successfully used to separate 34 different eicosanoids. nih.gov

Integration of Mass Spectrometry (MS) for Vasoactive Eicosanoid Identification and Quantification

Due to the low endogenous concentrations and the co-elution of isomeric species, detection by UV absorbance alone is often insufficient for comprehensive eicosanoid analysis. springernature.comnih.gov The coupling of HPLC with mass spectrometry (LC-MS/MS) has become the definitive technique for the identification and quantification of vasoactive eicosanoids. springernature.comresearchgate.netnih.govub.edu This powerful combination leverages the separation capabilities of HPLC with the high sensitivity and specificity of MS.

Mass spectrometers are typically interfaced with the HPLC system via an electrospray ionization (ESI) source, which is well-suited for the analysis of the polar, thermally labile eicosanoid molecules. nih.govresearchgate.net Eicosanoids are usually detected in the negative ionization mode, taking advantage of their terminal carboxyl group. lipidmaps.org

For quantification, a technique called selected reaction monitoring (SRM), also known as multiple reaction monitoring (MRM), is commonly used. nih.govnih.gov In SRM, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each eicosanoid of interest. This provides a high degree of specificity, allowing for the accurate quantification of analytes even in complex biological matrices. The development of scheduled MRM, where the instrument only monitors for a specific analyte during its expected elution window, allows for the analysis of a large number of eicosanoids in a single run. nih.gov To ensure accuracy, stable isotope-labeled internal standards are often used for each analyte. lipidmaps.org

The following table provides an example of a gradient elution program used for the separation of eicosanoids:

Time (minutes)Mobile Phase A (%) (0.1% Acetic Acid in Water)Mobile Phase B (%) (0.1% Acetic Acid in Acetonitrile/Methanol 90:10)
0.0 - 3.08020
3.0 - 16.080 → 3520 → 65
16.0 - 19.035 → 565 → 95
19.0 - 23.0595
23.0 - 23.25 → 8095 → 20
23.2 - 25.08020
This table is illustrative and based on a described method. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Eicosanoid Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable technique for the analysis of vasoactive eicosanoids. nih.govnih.govnih.gov Its high selectivity, sensitivity, and accuracy make it superior to other methods for eicosanoid profiling in complex biological matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the confident identification and quantification of a wide array of eicosanoids in a single analytical run. nih.gov

The complexity of the eicosanoid metabolome, with its numerous structurally similar and isomeric compounds, necessitates the high resolving power of techniques like Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with small particle sizes for fast and effective separation. nih.govnih.gov The coupling of such separation techniques with tandem mass spectrometry provides a robust platform for both targeted and untargeted eicosanoid analysis. nih.gov

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

The choice of ionization technique is critical for the successful analysis of eicosanoids by LC-MS/MS. The two most common atmospheric pressure ionization (API) sources are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). sciex.comchemrxiv.org

Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of thermally labile and high-molecular-weight compounds, including eicosanoids. nih.govchemrxiv.org In ESI, a high voltage is applied to a liquid sample to generate an aerosol of charged droplets. chemrxiv.org As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. chemrxiv.org For eicosanoids, which typically possess a carboxyl group, ESI is most effective in the negative ion mode, detecting the [M-H]⁻ ion. thermofisher.comnih.gov The sensitivity of ESI can be significantly enhanced by the use of mobile phase modifiers. nih.gov However, ESI can be susceptible to matrix effects, where other components in the sample interfere with the ionization of the target analytes. metwarebio.com

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization method that is well-suited for less polar and thermally stable compounds. researchgate.net Unlike ESI, APCI involves the vaporization of the LC eluent in a heated nebulizer, followed by ionization through gas-phase ion-molecule reactions initiated by a corona discharge. metwarebio.com APCI is generally less prone to matrix effects and salt interference compared to ESI. metwarebio.com While ESI is often the preferred method for many eicosanoids due to their polarity, APCI can be a valuable alternative or complementary technique, particularly for the analysis of less polar eicosanoids or in situations where matrix effects are a significant concern. metwarebio.comresearchgate.netnih.gov The choice between ESI and APCI often depends on the specific eicosanoids being targeted and the nature of the biological matrix. researchgate.netnih.gov

Multiple Reaction Monitoring (MRM) for Targeted Vasoactive Eicosanoid Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry technique used for the targeted quantification of pre-selected analytes. nih.govsciex.com In an MRM experiment, the first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion of the target eicosanoid), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor a specific fragment ion characteristic of the target analyte. sciex.com This specific precursor-to-product ion transition is highly selective and significantly reduces chemical noise, leading to excellent sensitivity and accuracy in quantification. nih.govsciex.com

The use of scheduled MRM, where the mass spectrometer only monitors for specific transitions during the expected elution time of the analyte, allows for the quantification of a large number of eicosanoids in a single run without compromising sensitivity. sciex.comthermofisher.com To ensure high confidence in identification, it is standard practice to monitor two or more MRM transitions per precursor ion. sciex.com The development of high-resolution MRM (MRM-HR) methods further enhances the specificity of targeted eicosanoid analysis. sciex.commdpi.com

Table 1: Example of MRM Transitions for Selected Vasoactive Eicosanoids This table is for illustrative purposes and specific transitions may vary based on instrumentation and experimental conditions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Prostaglandin (B15479496) E2 (PGE2)351.2271.225
Thromboxane (B8750289) B2 (TXB2)369.2169.127
Leukotriene B4 (LTB4)335.2195.122
5-Hydroxyeicosatetraenoic acid (5-HETE)319.2115.118
12-Hydroxyeicosatetraenoic acid (12-HETE)319.2179.115
Enhanced Product Ion (EPI) Acquisition for Structural Characterization

Enhanced Product Ion (EPI) is a powerful scan mode available on hybrid triple quadrupole linear ion trap (QTRAP) mass spectrometers that provides high-sensitivity, full-scan MS/MS spectra for structural confirmation. sciex.comyoutube.com In a typical workflow, an information-dependent acquisition (IDA) strategy is employed where a survey scan (such as an MRM or an enhanced MS scan) triggers the acquisition of an EPI spectrum when an ion of interest is detected above a certain intensity threshold. sciex.commdpi.com

In the EPI mode, precursor ions are selected in Q1 and fragmented in the Q2 collision cell. The resulting fragment ions are then trapped and analyzed in the linear ion trap (Q3). sciex.com This process of ion accumulation in the trap leads to a much higher sensitivity compared to conventional product ion scans on a triple quadrupole instrument. sciex.com The resulting EPI spectrum is a full-scan MS/MS spectrum rich in fragment ions, which is invaluable for the structural elucidation and confident identification of eicosanoids, especially for distinguishing between isomers. nih.govsciex.com This is a significant advantage over traditional MRM which only monitors for specific fragments. youtube.com EPI scans can also be compared against spectral libraries for automated and high-confidence compound identification. youtube.com

Untargeted and Directed Non-Targeted Metabolomics Approaches for Eicosanoid Discovery

While targeted approaches like MRM are excellent for quantifying known eicosanoids, untargeted and directed non-targeted metabolomics are powerful strategies for the discovery of novel or unexpected eicosanoids and for obtaining a more global view of the eicosanoid profile. nih.govmetwarebio.comuab.edu

Untargeted metabolomics aims to capture and measure as many metabolites as possible in a sample without any a priori selection. nih.govnih.gov This approach is particularly useful for biomarker discovery and for exploring the broader metabolic perturbations in a biological system. nih.govuab.edu

A directed non-targeted metabolomics approach represents a middle ground, focusing on a specific class of molecules, such as eicosanoids and related oxylipins, to achieve a more comprehensive analysis within that class. metwarebio.com This strategy has been successfully used to identify hundreds of known and previously undescribed eicosanoid-related species in human plasma. metwarebio.com These discovery-based approaches often rely on high-resolution mass spectrometry to provide accurate mass measurements, which are crucial for the tentative identification of unknown compounds. researchgate.net

Data Processing and Bioinformatic Analysis for Vasoactive Eicosanoid Profiles

The large and complex datasets generated by LC-MS/MS-based eicosanoid profiling require sophisticated data processing and bioinformatic tools for meaningful interpretation. nih.govacs.org The general workflow involves several key steps:

Data Acquisition and Peak Processing : This initial step involves the use of instrument-specific software (e.g., Analyst, MassHunter) to acquire the raw data. nih.govnih.gov Subsequently, software packages are used for peak detection, alignment, and integration to generate a feature list containing information on retention time, mass-to-charge ratio (m/z), and peak intensity. nih.govnih.gov

Compound Identification : For targeted analysis, identification is based on matching the retention time and MRM transitions of the analyte with those of an authentic standard. thermofisher.com In untargeted and directed non-targeted studies, identification is more challenging and often involves matching accurate mass and MS/MS fragmentation patterns with spectral libraries (e.g., Lipid-Maps, Metlin) or using in-silico fragmentation tools. nih.govresearchgate.net Software such as LIQUID, MS-DIAL, and Compound Discoverer are designed to aid in this process. nih.govthermofisher.compnnl.gov

Quantification : In targeted analyses, quantification is typically performed by creating a calibration curve using stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in extraction efficiency. thermofisher.comnih.gov

Statistical Analysis : Once the data is processed and quantified, various statistical methods are applied to identify significant differences in eicosanoid profiles between experimental groups. This can include univariate analyses (e.g., t-tests, ANOVA) and multivariate analyses such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to visualize the data and identify patterns and potential biomarkers. nih.govmdpi.com

Pre-Analytical Sample Preparation for Vasoactive Eicosanoid Extraction from Biological Matrices

Proper sample collection and preparation are critical for accurate and reliable eicosanoid analysis, as these molecules are present in low concentrations and can be susceptible to ex vivo formation and degradation. nih.govnih.govnih.gov Key considerations include:

Inhibition of Artificial Eicosanoid Formation : Immediately after collection, it is crucial to add cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors, such as indomethacin, to prevent the artificial enzymatic generation of eicosanoids. sciex.compnnl.gov

Prevention of Autoxidation : The addition of antioxidants like butylated hydroxytoluene (BHT) can help prevent the non-enzymatic oxidation of polyunsaturated fatty acid precursors. nih.gov

Extraction Technique : Solid-phase extraction (SPE) is the most widely used method for extracting eicosanoids from biological matrices like plasma, serum, and tissue homogenates. nih.govnih.govnih.gov SPE provides high extraction yields, selectivity, and minimizes matrix effects. nih.gov Liquid-liquid extraction is another commonly used technique. nih.gov

Storage : Samples should be stored at -80°C to minimize degradation. sciex.comnih.gov Repeated freeze-thaw cycles should be avoided as they can lead to the formation of eicosanoids. pnnl.gov

The choice of extraction solvent and protocol needs to be optimized for the specific biological matrix and the eicosanoids of interest to ensure efficient recovery. nih.govnih.gov

Solid-Phase Extraction (SPE) Techniques for Lipid Enrichment

Effective sample preparation is a critical prerequisite for the successful analysis of eicosanoids from complex biological matrices such as plasma, serum, or urine. nih.govyoutube.com Solid-Phase Extraction (SPE) is a widely adopted and effective technique for isolating and concentrating eicosanoids while removing interfering substances. nih.gov The principle of SPE is similar to column chromatography, where analytes are adsorbed onto a stationary phase and selectively eluted. nih.gov

Non-polar, reversed-phase sorbents are most commonly used for eicosanoid extraction from aqueous biological fluids. youtube.com These include silica-based materials bonded with C18, C8, or phenyl groups, as well as polymeric sorbents. youtube.comnih.gov The choice of sorbent is critical for achieving optimal recovery and purity. A typical SPE procedure involves four key steps: conditioning the sorbent, loading the sample, washing away impurities with a weak solvent, and finally eluting the eicosanoids with a stronger organic solvent. youtube.com For acidic eicosanoids, pH adjustment of the sample to neutralize the carboxylic acid group can significantly improve retention on the non-polar sorbent. youtube.com

Recent advancements have led to the development of miniaturized SPE formats, such as microextraction by packed sorbent (MEPS), which offer faster processing times and reduced solvent consumption, making them suitable for high-throughput clinical studies. mdpi.com

Table 1: Common Solid-Phase Extraction (SPE) Sorbents for Vasoactive Eicosanoid Analysis

Sorbent Type Chemistry Typical Application Reference
Reversed-Phase C18 (Octadecyl) General purpose extraction of eicosanoids from aqueous matrices like plasma and urine. nih.gov
Polymeric (e.g., Oasis HLB) Broad retention of polar and non-polar eicosanoids; stable across a wide pH range. nih.gov
Mixed-Mode Polymeric + Anion Exchange Targeted extraction of acidic eicosanoids, providing enhanced cleanup. nih.gov

Derivatization Strategies for Enhanced Chromatographic Performance and Ionization

To overcome the inherent challenges of low ionization efficiency and improve detection sensitivity, chemical derivatization is a powerful strategy in eicosanoid analysis. bohrium.comnih.gov This process involves converting the native eicosanoid into a derivative with more favorable properties for mass spectrometry, and can be performed either before (pre-column) or after (post-column) HPLC separation. welch-us.com

A primary target for derivatization is the carboxylic acid functional group present in most eicosanoids. bohrium.comscilit.com Converting this group can significantly enhance ionization efficiency in positive ion mode ESI-MS. For instance, the use of derivatizing reagent N-(4-aminomethylphenyl)pyridinium (AMPP) transforms the carboxyl group into a permanently charged cationic amide. nih.gov This charge-reversal derivatization has been shown to improve the sensitivity of detection by 10- to 20-fold compared to analyzing the underivatized compounds in negative ion mode. nih.gov Another efficient reagent, 2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3), reacts with the carboxylic acid to form a stable amide, boosting detection sensitivity by a remarkable 10- to 5,000-fold for various eicosanoids. bohrium.comnih.gov This enhancement allows for quantification at the femtogram (fg) level. nih.gov

Table 2: Derivatization Reagents for Enhanced Eicosanoid Detection

Reagent Target Functional Group Reaction Sensitivity Improvement Reference
N-(4-aminomethylphenyl)pyridinium (AMPP) Carboxylic Acid Forms a cationic pyridinium (B92312) amide derivative. 10- to 20-fold nih.gov
2,4-bis(diethylamino)-6-hydrazino-1,3,5-triazine (T3) Carboxylic Acid Forms a stable amide derivative. 10- to 5,000-fold bohrium.comnih.gov

Application of Isotope-Labeled Internal Standards for Absolute Quantification

For accurate and precise absolute quantification, the use of stable isotope-labeled (SIL) internal standards is considered the gold standard in LC-MS/MS analysis. caymanchem.com These standards are typically deuterated (e.g., LTB4-d4) or ¹³C-labeled analogs of the target eicosanoids. nih.govcaymanchem.com

The fundamental advantage of a SIL internal standard is that its physicochemical properties are nearly identical to the endogenous analyte. When added to a sample at the very beginning of the preparation process, the SIL standard experiences the same extraction inefficiencies, matrix effects, and potential degradation as the target analyte. caymanchem.com Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, any variability during the analytical workflow is effectively corrected. caymanchem.com This approach significantly improves the accuracy and precision of the quantification. scispace.com While highly effective, a potential pitfall is the "deuterium isotope effect," where deuterium-labeled standards may exhibit slightly different chromatographic retention times than their non-labeled counterparts, which can lead to quantification errors if they experience different levels of ion suppression in the mass spectrometer source.

Table 3: Examples of Isotope-Labeled Internal Standards for Vasoactive Eicosanoids

Analyte Isotope-Labeled Internal Standard Isotope Reference
Leukotriene B4 (LTB4) LTB4-d4 Deuterium nih.gov
5-Hydroxyeicosatetraenoic acid (5-HETE) 5-HETE-d8 Deuterium nih.gov
12-Hydroxyeicosatetraenoic acid (12-HETE) 12-HETE-d8 Deuterium nih.gov
14,15-Epoxyeicosatrienoic acid (14,15-EET) 14,15-EET-d11 Deuterium nih.gov
Prostaglandin E2 (PGE2) PGE2-d4 Deuterium nih.gov

Performance Metrics and Method Validation in Vasoactive Eicosanoid HPLC-MS/MS

Method validation is the process of confirming that an analytical procedure is suitable for its intended purpose. For the quantification of vasoactive eicosanoids, this involves rigorously assessing several key performance metrics to ensure the data generated is reliable, accurate, and reproducible. nih.gov

Sensitivity and Limits of Detection (LOD) and Quantification (LOQ)

The sensitivity of an analytical method is its ability to measure low concentrations of an analyte. This is formally defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. loesungsfabrik.de The LOQ is the lowest concentration that can be quantified with a predefined level of reliability. nih.gov

For HPLC-MS/MS methods analyzing eicosanoids, LOQs are often in the low nanogram per milliliter (ng/mL) to high picogram per milliliter (pg/mL) range. For example, a validated method for 25 eicosanoids in human serum reported LOQs between 0.048 and 0.44 ng/mL. nih.gov The implementation of derivatization strategies can push these limits even lower, with reported LOQs for derivatized eicosanoids ranging from 0.05 to 50 pg. bohrium.comnih.gov

Table 4: Reported Limits of Quantification (LOQ) for Selected Vasoactive Eicosanoids in Human Serum

Eicosanoid Limit of Quantification (LOQ) Method Reference
Prostaglandin E2 (PGE2) 0.098 ng/mL UPLC-MS/MS nih.gov
Prostaglandin D2 (PGD2) 0.098 ng/mL UPLC-MS/MS nih.gov
Thromboxane B2 (TXB2) 0.098 ng/mL UPLC-MS/MS nih.gov
Leukotriene B4 (LTB4) 0.048 ng/mL UPLC-MS/MS nih.gov
20-Hydroxyeicosatetraenoic acid (20-HETE) 0.19 ng/mL UPLC-MS/MS nih.gov

Analytical Selectivity and Resolution of Eicosanoid Isomers

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is a paramount challenge in eicosanoid analysis due to the existence of numerous isomers—compounds with the same chemical formula but different structures. nih.gov Many isomers, such as regioisomers (e.g., 5-HETE, 12-HETE) and stereoisomers, can produce identical or very similar fragmentation patterns in a mass spectrometer, making their distinction by MS alone impossible. nih.gov

Therefore, excellent chromatographic separation is essential. The resolution, a measure of the degree of separation between two peaks in a chromatogram, must be sufficient to distinguish these closely related compounds. chromatographyonline.com While standard C18 columns are widely used, they often fail to separate critical isomer pairs. nih.gov Specialized column chemistries, such as phenyl-hexyl phases, have demonstrated superior selectivity for certain eicosanoid isomers, like PGD2/PGE2 and 8,9-EET/11,12-EET, by leveraging different interaction mechanisms. nih.gov In cases of co-elution, analyzing the ratio of multiple product ion intensities from MS/MS scans can sometimes help to distinguish between isomers. lipidmaps.org

Table 5: Chromatographic Resolution of Critical Eicosanoid Isomer Pairs

Isomer Pair Chromatographic Column Outcome Reference
PGD2 / PGE2 Phenyl-Hexyl Adequate separation achieved. nih.gov
8,9-EET / 11,12-EET Phenyl-Hexyl Adequate separation achieved. nih.gov
PGA2 / PGJ2 / Δ12-PGJ2 Phenyl-Hexyl Perfectly separated. nih.gov
PGA2 / PGJ2 / Δ12-PGJ2 C18 Not resolved. nih.gov

Linearity, Dynamic Range, and Reproducibility in Research Applications

A robust analytical method must demonstrate a linear relationship between the instrument response and the analyte concentration over a specific range. nih.gov This is assessed by constructing a calibration curve and calculating the coefficient of determination (R²), with a value of >0.99 considered indicative of good linearity. nih.gov The dynamic range is the concentration span from the LOQ to the upper limit of quantification where the method remains linear and accurate. nih.gov

Reproducibility, or precision, measures the agreement between replicate measurements. It is typically evaluated at different concentrations within the dynamic range and expressed as the percent coefficient of variation (%CV). Accuracy refers to the closeness of the measured concentration to the true value, expressed as a percentage. According to regulatory guidelines, such as those from the FDA, accuracy and precision values should generally be within ±15% (or ±20% at the LOQ). nih.gov Validated methods for eicosanoid analysis have successfully met these criteria, demonstrating their reliability for research applications. nih.gov

Table 6: Example of Method Validation Performance Metrics for Eicosanoid Quantification

Parameter Acceptance Criteria (FDA) Reported Performance Reference
Linearity (R²) >0.99 >0.99 for 25 eicosanoids nih.gov
Dynamic Range Method-specific 0.048 - 500 ng/mL (analyte-dependent) nih.govnih.gov
Intra-day Accuracy 85-115% (80-120% at LOQ) 82.3% to 115.0% nih.gov
Inter-day Accuracy 85-115% (80-120% at LOQ) 83.9% to 112.8% nih.gov
Intra- & Inter-day Precision (%CV) ≤15% (≤20% at LOQ) Within 15% nih.gov

Iii. Enzymatic and Molecular Regulation of Vasoactive Eicosanoid Biosynthesis and Catabolism

Regulatory Enzymes in Arachidonic Acid Metabolism

The journey from membrane-bound fatty acids to potent signaling molecules is orchestrated by several key enzyme families. These enzymes catalyze the conversion of arachidonic acid into a diverse array of eicosanoids, each with distinct biological activities. The expression and activity of these enzymes are critical determinants of the type and amount of eicosanoids produced.

The biosynthesis of eicosanoids is initiated by the liberation of arachidonic acid from the sn-2 position of membrane glycerophospholipids. nih.gov This crucial step is catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes. nih.govwikipedia.org The activity of PLA2 is considered the rate-limiting step in eicosanoid production. nih.gov At least 19 different PLA2 enzymes have been identified in mammals, which are broadly categorized into several families, including secretory PLA2 (sPLA2), cytosolic PLA2 (cPLA2), and calcium-independent PLA2 (iPLA2). nih.gov

The cPLA2 family, particularly cPLA2α, plays a pivotal role in initiating arachidonic acid metabolism. nih.gov Its activation is tightly regulated by intracellular calcium levels and phosphorylation. nih.gov In contrast, sPLA2s are low-molecular-weight, calcium-dependent enzymes that are secreted and have been implicated in various processes, including inflammation and the generation of eicosanoids. nih.gov The iPLA2 family is thought to be primarily involved in the remodeling of membrane phospholipids. nih.gov Different stimuli can activate distinct isoforms of PLA2, leading to the mobilization of arachidonic acid for different functional outcomes, such as eicosanoid formation or the generation of superoxide (B77818) anions in neutrophils. nih.gov

PLA2 FamilyKey CharacteristicsPrimary Role in Arachidonic Acid Metabolism
Cytosolic PLA2 (cPLA2)Regulated by Ca2+ and phosphorylation. nih.govEssential for the initiation of arachidonic acid metabolism. nih.gov
Secretory PLA2 (sPLA2)Low-molecular-weight, Ca2+-requiring, secretory enzymes. nih.govModification of eicosanoid generation, inflammation. nih.gov
Calcium-independent PLA2 (iPLA2)Does not require calcium for activity.Primarily involved in membrane phospholipid remodeling. nih.gov

Once liberated, arachidonic acid can be metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases. jci.org These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). nih.govaai.org PGH2 then serves as the substrate for various downstream synthases that produce different prostanoids, including prostaglandins (B1171923) and thromboxanes. nih.govaai.orgcreative-proteomics.com

Two primary COX isoforms have been identified: COX-1 and COX-2. nih.gov COX-1 is often referred to as a constitutive isoform, expressed in most tissues under basal conditions and responsible for producing prostanoids involved in physiological "housekeeping" functions. nih.govphysiology.org In contrast, COX-2 is typically an inducible isoform, with its expression being upregulated by inflammatory stimuli, hormones, and growth factors. jci.orgnih.govphysiology.org This distinction, however, is not absolute, as COX-2 is also constitutively expressed in some tissues. nih.govphysiology.org While both isoforms catalyze the same reaction, they can be differentially regulated, leading to the production of different prostanoids. physiology.org For instance, in human endothelial cells, COX-1 is the primary source of thromboxane (B8750289) A2, whereas the induction of COX-2 leads to a significant increase in the synthesis of prostacyclin (PGI2) and prostaglandin E2 (PGE2). nih.govaai.org

COX IsoformExpressionPrimary FunctionKey Products
COX-1Constitutively expressed in most tissues. nih.govphysiology.orgPhysiological "housekeeping" functions. nih.govThromboxane A2 (in endothelial cells). nih.govaai.org
COX-2Inducible by inflammatory stimuli, hormones, and growth factors. jci.orgnih.govphysiology.orgInvolved in inflammation and pathological processes. jci.orgProstacyclin (PGI2), Prostaglandin E2 (PGE2) (in endothelial cells). nih.govaai.org

The lipoxygenase (LOX) pathway represents another major route for arachidonic acid metabolism, leading to the production of leukotrienes and lipoxins. nih.govyoutube.com These enzymes insert molecular oxygen into specific positions of polyunsaturated fatty acids. nih.gov In humans, the main isoforms are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX). researchgate.net

5-LOX is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators. nih.gov The activity of 5-LOX is tightly regulated and often requires the presence of the 5-lipoxygenase-activating protein (FLAP). nih.gov 12-LOX and 15-LOX are involved in the production of hydroxyeicosatetraenoic acids (HETEs) and lipoxins. nih.govmdpi.com Lipoxins are unique in that their synthesis often involves the sequential action of two different lipoxygenases, such as 15-LOX followed by 5-LOX, and can occur through transcellular biosynthesis where an intermediate is transferred from one cell type to another. nih.gov There is also significant species-specific variation in the products formed by 12-LOX and 15-LOX. mdpi.com For example, human 15-LOX-1 primarily produces 15-HETE from arachidonic acid, while the murine ortholog generates both 12-HETE and 15-HETE. mdpi.com

The third major pathway for arachidonic acid metabolism involves the cytochrome P450 (CYP) monooxygenases. nih.govchemicalbook.com These enzymes, which are part of a large superfamily, can function as epoxygenases or hydroxylases. chemicalbook.comwikipedia.org The epoxygenase activity of CYP enzymes leads to the formation of epoxyeicosatrienoic acids (EETs), while the hydroxylase activity produces various hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE. ahajournals.orgnih.gov

EETs possess potent vasodilator properties. ahajournals.org The production of HETEs, such as 16-, 17-, 18-, 19-, and 20-HETE, has been observed in the kidney in response to stimuli like angiotensin II. nih.gov These CYP-derived metabolites have been shown to be stored in tissues and can be released upon hormonal activation. nih.gov Both EETs and 20-HETE have been implicated as promoters of tumor growth in certain types of cancer. nih.gov

Metabolism and Inactivation Pathways of Vasoactive Eicosanoids

The biological actions of vasoactive eicosanoids are terminated through rapid metabolic inactivation. creative-proteomics.com This is a critical regulatory step that limits the duration and spatial extent of their signaling.

A primary pathway for the inactivation of the vasodilator EETs is their hydrolysis to the corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). ahajournals.orgnih.gov This conversion is catalyzed by epoxide hydrolases (EHs). nih.gov Two key enzymes in this process are soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH). ahajournals.orgwikipedia.org

For many years, sEH has been recognized as the principal enzyme responsible for degrading EETs in vivo. nih.govmdpi.com Studies have shown that increased sEH expression and activity, leading to higher rates of EET hydrolysis, are associated with hypertension in spontaneously hypertensive rats. ahajournals.orgnih.gov Consequently, inhibitors of sEH are being explored as potential therapeutic agents. nih.govmdpi.com

More recent research indicates that mEH can also contribute significantly to the metabolism of EETs in various human tissues. nih.govmdpi.com While sEH is responsible for the majority of EET hydrolysis in most tissues studied, mEH can hydrolyze a substantial portion in several tissues. nih.gov This suggests that the residual activity of mEH could be a factor in the therapeutic efficacy of sEH inhibitors. nih.gov In contrast to sEH and mEH, another epoxide hydrolase, EH3, does not appear to play a significant role in EET metabolism. nih.gov

EnzymeLocationSubstrateProductSignificance
Soluble Epoxide Hydrolase (sEH)CytosolEpoxyeicosatrienoic acids (EETs)Dihydroxyeicosatrienoic acids (DHETs). ahajournals.orgnih.govPrimary enzyme for EET degradation; a target for hypertension therapy. ahajournals.orgnih.govnih.gov
Microsomal Epoxide Hydrolase (mEH)MicrosomesEpoxyeicosatrienoic acids (EETs)Dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgContributes to EET metabolism in several tissues; may influence the efficacy of sEH inhibitors. nih.gov

β-Oxidation and ω-Oxidation of Eicosanoids

The catabolism of eicosanoids is essential for terminating their signaling functions and is primarily achieved through oxidative pathways, notably β-oxidation and ω-oxidation.

β-Oxidation: This process is a major route for the degradation of many eicosanoids, including prostaglandins and leukotrienes. wikipedia.org Occurring predominantly within peroxisomes, β-oxidation involves the sequential shortening of the fatty acid-like carbon chain of eicosanoids. wikipedia.org This metabolic process effectively inactivates the biologically active molecules and facilitates their subsequent elimination from the body. For instance, the breakdown of arachidonic acid, the precursor to a vast array of eicosanoids, via β-oxidation results in shorter-chain fatty acid metabolites with diminished biological activity. creative-proteomics.com This pathway is a crucial mechanism for controlling the duration and intensity of eicosanoid signaling, thereby preventing the accumulation of pro-inflammatory mediators. creative-proteomics.com

ω-Oxidation: An alternative and significant pathway for eicosanoid catabolism is ω-oxidation. This process takes place primarily in the endoplasmic reticulum and involves the oxidation of the terminal methyl carbon (the ω-carbon) of the eicosanoid's fatty acid chain. creative-proteomics.com This reaction is catalyzed by a group of enzymes known as cytochrome P450 (CYP) ω-hydroxylases, with the CYP4A and CYP4F families being particularly important. nih.govnih.gov

The ω-oxidation of eicosanoids, such as leukotriene B4 (LTB4), is a critical inactivation step. nih.gov Specifically, CYP4F3A in myeloid tissue is responsible for the ω-hydroxylation of LTB4 to 20-hydroxy-leukotriene B4, a metabolite with significantly reduced pro-inflammatory activity. nih.gov Similarly, various prostaglandins, including PGE1, PGE2, and PGF2α, can undergo ω-hydroxylation catalyzed by CYP4A enzymes. nih.gov The initial hydroxylation is often followed by further oxidation to a dicarboxylic acid, which increases the water solubility of the molecule, preparing it for excretion. creative-proteomics.com

Oxidation Pathway Primary Location Key Enzymes Examples of Eicosanoids Metabolized Outcome
β-Oxidation PeroxisomesVarious acyl-CoA oxidases and dehydrogenasesProstaglandins, LeukotrienesChain shortening, inactivation
ω-Oxidation Endoplasmic ReticulumCytochrome P450 (CYP4A, CYP4F)Leukotriene B4, Prostaglandins (PGE₂, PGF₂α)Formation of hydroxylated metabolites, inactivation

Conjugation Reactions (Glutathione, Glucuronic Acid)

To further enhance their water solubility and facilitate their elimination from the body, eicosanoids and their metabolites can undergo conjugation reactions with endogenous molecules, most notably glutathione (B108866) and glucuronic acid.

Glutathione Conjugation: The conjugation of eicosanoids with the tripeptide glutathione is a key step in the biosynthesis of the cysteinyl leukotrienes and also serves as a detoxification mechanism. The formation of leukotriene C4 (LTC4) from the unstable intermediate leukotriene A4 (LTA4) is a prominent example of this process. This reaction is catalyzed by a specific enzyme, LTC4 synthase, which is a member of the glutathione S-transferase (GST) family. nih.gov Several cytosolic GST isozymes have also been shown to catalyze the conversion of LTA4 to LTC4. nih.gov

Glucuronic Acid Conjugation: Glucuronidation is a major pathway for the metabolism and elimination of a wide range of compounds, including eicosanoids. researchgate.net This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the eicosanoid molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov Several members of the UGT1A and UGT2B families are capable of converting arachidonic acid metabolites, such as various hydroxyeicosatetraenoic acids (HETEs) and leukotriene B4, into their corresponding glucuronide derivatives. researchgate.net This conjugation significantly increases the water solubility of the eicosanoids, marking them for excretion. nih.gov

Conjugation Molecule Key Enzymes Examples of Eicosanoids Primary Function
Glutathione Leukotriene C4 synthase, Glutathione S-transferases (GSTs)Leukotriene A4Biosynthesis of LTC4, detoxification
Glucuronic Acid UDP-glucuronosyltransferases (UGTs)Leukotriene B4, Hydroxyeicosatetraenoic acids (HETEs)Inactivation, enhanced excretion

Transcellular Biosynthesis and Intercellular Signaling of Vasoactive Eicosanoids

The production of vasoactive eicosanoids is often not confined to a single cell type but is the result of a coordinated effort between different cells through a process known as transcellular biosynthesis. nih.gov This intercellular cooperation allows for a greater diversity and amplification of the eicosanoid signals generated in response to various stimuli.

Transcellular Biosynthesis: This process involves the transfer of a biosynthetic intermediate from a "donor" cell to an "acceptor" cell, which then completes the synthesis of the final bioactive eicosanoid. nih.gov

Prostaglandins: A classic example of transcellular prostaglandin synthesis occurs between platelets and endothelial cells. Activated platelets can release prostaglandin H2 (PGH2), which can then be taken up by adjacent endothelial cells and converted into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.

Leukotrienes: The transcellular biosynthesis of leukotrienes is crucial in inflammatory responses. nih.gov For instance, neutrophils, which are rich in the enzyme 5-lipoxygenase, can produce and release LTA4. nih.gov This unstable intermediate can then be transferred to nearby endothelial cells or other leukocytes that possess LTA4 hydrolase or LTC4 synthase to generate LTB4 or LTC4, respectively. nih.gov

Lipoxins: The synthesis of lipoxins, which are key mediators in the resolution of inflammation, is a prime example of transcellular biosynthesis. One major pathway involves the interaction between neutrophils and platelets. nih.govnih.gov Activated neutrophils generate LTA4, which is then transferred to adherent platelets. The platelet enzyme 12-lipoxygenase then converts LTA4 into lipoxin A4 and lipoxin B4. nih.govresearchgate.netrupress.org Another pathway involves the interaction between airway epithelial cells and neutrophils. researchgate.net

Intercellular Signaling: Vasoactive eicosanoids primarily exert their effects locally, acting as autocrine (on the cell of origin) or paracrine (on nearby cells) signaling molecules. wikipedia.org Their signals are transduced through specific cell surface receptors, the majority of which belong to the G-protein coupled receptor (GPCR) superfamily. youtube.comkhanacademy.org

The binding of an eicosanoid to its cognate GPCR initiates a cascade of intracellular events that ultimately leads to a physiological response. nih.gov These signaling pathways are diverse and depend on the specific receptor and the G-protein to which it is coupled. For example:

Prostaglandin Receptors: There are distinct receptors for each of the major prostaglandins (e.g., EP receptors for PGE2, DP receptors for PGD2, FP receptors for PGF2α, and IP receptors for PGI2). Activation of these receptors can lead to either an increase or decrease in intracellular cyclic AMP (cAMP) levels, or an increase in intracellular calcium concentrations, depending on the specific G-protein involved (Gs, Gi, or Gq). youtube.com

Leukotriene Receptors: Receptors for leukotrienes include the BLT receptors for LTB4 and the CysLT receptors for the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). Activation of these receptors is critical in mediating inflammatory and allergic responses. youtube.com

Iv. Research Applications of Vasoactive Eicosanoid Profiling in Biological Systems

Investigating Cellular Signaling Cascades Mediated by Vasoactive Eicosanoids

Vasoactive eicosanoids function as potent, short-lived signaling molecules that orchestrate complex cellular responses. nih.govnih.gov Their synthesis is typically triggered by cellular stimuli, leading to the release of arachidonic acid from membrane phospholipids, which is then rapidly metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). numberanalytics.comnih.gov The resulting eicosanoids then act on nearby cells or the cell of origin to initiate signaling cascades.

The biological actions of eicosanoids are primarily mediated through their interaction with a large family of G-protein coupled receptors (GPCRs). qiagen.comnih.govwikipedia.org The diversity of these receptors allows for the highly specific and often contrasting effects of a single eicosanoid, depending on the receptor subtype expressed by the target cell. nih.govnumberanalytics.com For instance, Prostaglandin (B15479496) E2 (PGE2) can elicit different responses by binding to one of its four receptor subtypes (EP1-EP4). wikipedia.org

The activation of these GPCRs initiates intracellular signaling cascades that modulate key second messengers. nih.govnumberanalytics.com These pathways include:

Cyclic AMP (cAMP) Modulation : Some prostanoid receptors, such as EP2 and EP4, couple to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels. nih.govwikipedia.org Conversely, the EP3 receptor can couple to the Gi alpha subunit, inhibiting adenylyl cyclase and decreasing cAMP. wikipedia.org

Calcium Mobilization : Receptors like the Thromboxane (B8750289) A2 receptor (TP), EP1, and the Leukotriene B4 receptor (BLT1) couple to the Gq alpha subunit. qiagen.comwikipedia.org This activates phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores and the activation of protein kinase C (PKC). nih.gov

These initial signaling events trigger a cascade of downstream effects, including the activation of various protein kinases like protein kinase A (PKA), mitogen-activated protein kinases (MAPK), and subsequent regulation of gene transcription. nih.govnih.gov For example, the activation of the MAPK pathway can lead to the stimulation of transcription factors like NF-κB, which is critically involved in inflammatory processes. nih.gov

Table 1: Selected Vasoactive Eicosanoids, Their Receptors, and Primary Downstream Signaling Effects

EicosanoidReceptor(s)Primary G-Protein CouplingKey Downstream EffectReference
Prostaglandin E2 (PGE2)EP1Gq↑ Intracellular Ca2+ wikipedia.org
Prostaglandin E2 (PGE2)EP2, EP4Gs↑ cAMP wikipedia.org
Prostaglandin E2 (PGE2)EP3Gi↓ cAMP wikipedia.org
Thromboxane A2 (TXA2)TPGq↑ Intracellular Ca2+ qiagen.comwikipedia.org
Leukotriene B4 (LTB4)BLT1, BLT2Gi/Gq↑ Intracellular Ca2+, ↓ cAMP qiagen.com
Prostaglandin D2 (PGD2)DP1Gs↑ cAMP qiagen.comwikipedia.org

Due to their rapid metabolism and short half-life, eicosanoids typically act locally, near their site of synthesis. nih.govwikipedia.org This localized action is categorized into two main types of signaling:

Autocrine Signaling : The eicosanoid acts on the same cell that produced it. rndsystems.comnih.govyoutube.com For example, PGE2 secreted by a macrophage can act on EP receptors on its own surface, potentially modulating its own inflammatory response. researchgate.net This creates a feedback loop, allowing a cell to regulate its own state in response to external stimuli. youtube.com

Paracrine Signaling : The eicosanoid diffuses over a short distance to act on adjacent cells. rndsystems.comnih.govyoutube.com This is a fundamental mechanism for cell-to-cell communication within tissues, particularly during inflammation. For instance, leukotrienes released by mast cells can act on nearby smooth muscle cells in the airways, contributing to bronchoconstriction in asthma. youtube.com Similarly, eicosanoids are key mediators in neuroinflammation and the regulation of cerebral blood flow, acting as paracrine signals between different cell types in the central nervous system. nih.gov

The distinction between these signaling modes highlights the role of eicosanoids as local hormones that coordinate tissue-level responses to physiological and pathological events. rndsystems.comwikipedia.org

Elucidation of Enzyme Kinetics and Characterization of Inhibitor Mechanisms

The profiling of eicosanoids is an indispensable tool for studying the enzymes involved in their synthesis, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. numberanalytics.comnih.gov By quantifying the production of specific eicosanoids like prostaglandins (B1171923) and leukotrienes, researchers can determine the activity of these enzymes under various conditions. nih.govresearchgate.net

This analytical approach is particularly crucial for characterizing the mechanisms of enzyme inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Research has shown that different NSAIDs exhibit distinct modes of COX inhibition. wustl.edu For example, ibuprofen (B1674241) acts as a simple competitive inhibitor, while celecoxib (B62257) shows time-dependent inhibition of COX-2. wustl.edu Kinetic studies, which rely on measuring the rate of product formation (e.g., PGE2), are essential to differentiate these mechanisms. wustl.edu

Furthermore, computational kinetic models, informed by experimental data from eicosanoid profiling, are used to understand the complex interplay and competition between different fatty acid substrates (like arachidonic acid and eicosapentaenoic acid) for enzymes like COX. nih.gov These models help to predict how supplementation with certain fatty acids or the introduction of inhibitors will shift the balance of eicosanoid production. nih.gov

Eicosanoid Profiling in Pre-clinical and In Vitro Experimental Models

The analysis of vasoactive eicosanoids is widely applied in various experimental models to bridge the gap between basic cellular processes and complex physiological or pathological states.

In vitro cell culture systems provide a controlled environment to study the cellular and molecular aspects of eicosanoid biology. nih.govnih.gov The RAW 264.7 murine macrophage cell line, for example, is frequently used as a model for primary macrophages to investigate inflammatory responses. researchgate.netnih.gov Studies have used these cells to demonstrate how stimulation with bacterial components like lipopolysaccharide (LPS) triggers the activation of phospholipase A2 and the subsequent production of eicosanoids such as PGE2 and Thromboxane B2 (a stable metabolite of TXA2). nih.govnih.gov

Research using human umbilical vascular endothelial cells (HUVECs) has employed eicosanoid profiling to analyze the global profile of secreted eicosanoids at a basal state and in response to treatments like omega-3 polyunsaturated fatty acids. mtroyal.ca Such studies reveal how external factors can modulate the cellular eicosanoid network. mtroyal.ca However, it is also noted that prolonged cell culture can alter the availability of precursor fatty acids, which in turn affects the profile of eicosanoids produced upon stimulation. nih.gov The development of organoids, which are 3D multicellular constructs that better mimic in vivo organs, represents a significant advancement over traditional 2D cell cultures for disease modeling and studying eicosanoid signaling in a more physiologically relevant context. numberanalytics.comresearchgate.net

Table 2: Eicosanoid Analysis in a Macrophage Cell Culture Model

Cell ModelStimulusKey Eicosanoids MeasuredObserved FindingReference
RAW 264.7 MacrophagesKDO2-Lipid A (LPS analog)PGE2, PGD2, TXB2Time-dependent increase in prostaglandin and thromboxane production. nih.gov
RAW 264.7 MacrophagesCalcium Ionophore A23187PGE2, PGD2, TXB2Stimulated production of COX-derived eicosanoids decreased with prolonged culture time. nih.gov
THP-1 MacrophagesS. Typhimurium InfectionPGE2, PGD2, PGF2α, TXB2Infection rapidly induces secretion of the eicosanoid precursor arachidonic acid and its derivatives. researchgate.net

Animal models are essential for understanding the systemic role of eicosanoids in complex physiological and pathological processes. Metabolomic profiling in murine models has been instrumental in linking the administration of certain drugs to adverse cardiovascular events. For instance, studies in mice identified a significant increase in the vasoconstrictor 20-hydroxyeicosatetraenoic acid (20-HETE) following administration of the COX-2 inhibitor rofecoxib, providing a potential mechanism for its cardiovascular risk. nih.gov

In models of neuroinflammation, such as a transgenic mouse model expressing the HIV-1 envelope glycoprotein (B1211001) gp120, eicosanoid profiling has revealed elevated levels of inflammatory eicosanoids in the brain. mdpi.com These models also allow for genetic manipulation to explore the function of specific enzymes. For example, knocking out the gene for LTC4 synthase in these mice led to significant, sexually dimorphic changes in the brain's lipid profile and related signaling pathways. mdpi.com Furthermore, studies in rodent models of cardiac hypertrophy have shown that inhibiting the soluble epoxide hydrolase (sEH) enzyme, which degrades anti-inflammatory and vasoactive epoxyeicosatrienoic acids (EETs), can block and even reverse disease progression, a finding made possible by detailed eicosanoid profiling. nih.gov In a unique study, researchers used a virtual infection threat to show that the perception of sickness alone can trigger anticipatory immune responses, including changes in eicosanoid levels, in human subjects. news-medical.net

Discovery of Novel Vasoactive Lipid Mediators and Metabolic Networks

The comprehensive analysis of vasoactive eicosanoids using advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has revolutionized the field of lipidomics. researchgate.netnih.gov This powerful analytical approach enables the sensitive and specific quantification of dozens of these potent signaling molecules simultaneously, moving beyond the study of single mediators to the global profiling of entire metabolic pathways. nih.govnih.gov This capability has been instrumental in discovering previously unknown vasoactive lipid mediators and in mapping the intricate metabolic networks that govern their production and function in health and disease. mtroyal.ca

The discovery process often begins with the identification of previously uncharacterized signals in mass spectrometry data from biological samples. A key breakthrough in expanding this discovery pipeline was the development of methods like Spectrum Evaluation-assisted Eicosanoid Metabolomics (SEEM). mtroyal.ca Such approaches allow for the identification and relative quantification of eicosanoids for which no commercial standards exist, by comparing their mass spectra against a reference database. mtroyal.ca This has significantly broadened the scope of detectable eicosanoids, as demonstrated in a study on human umbilical vascular endothelial cells where this method enabled the quantification of 243 eicosanoids, 167 of which lacked standards. mtroyal.ca

One of the pivotal discoveries stemming from such profiling efforts was the identification of Lipid X, a novel precursor in the biosynthetic pathway of lipid A in Escherichia coli. nih.gov Although present at very low levels in wild-type cells, its accumulation in specific mutant strains allowed for its characterization, which was crucial for elucidating the entire nine-enzyme pathway of lipid A synthesis. nih.gov This discovery highlights how identifying a single novel mediator can unlock the understanding of a complex metabolic network.

More recently, profiling of polyunsaturated fatty acid (PUFA) metabolites has led to the discovery of entirely new families of specialized pro-resolving mediators (SPMs) with potent vasoactive and inflammation-resolving properties. These discoveries often occur in the context of investigating inflammatory processes. For instance, research into the bioactions of docosahexaenoic acid (DHA) led to the identification of novel mediators like Aspirin-Triggered Neuroprotectin D1 (AT-NPD1) and maresin stereoisomers. nih.govfrontiersin.org

Detailed research has uncovered the specific structures and bioactivities of these novel mediators.

Novel Lipid MediatorPrecursorKey Research FindingReference
Aspirin-Triggered Neuroprotectin D1 (AT-NPD1)Docosahexaenoic Acid (DHA)Identified as a novel aspirin-triggered derivative of DHA. In a rat model of stroke, it reduced brain infarction and edema, demonstrating potent neuroprotective and anti-inflammatory activity. nih.gov
7S,14R-diHDHADocosahexaenoic Acid (DHA)A novel stereoisomer of maresin 1 biosynthesized by leukocytes. Found to enhance mesenchymal stem cell functions, suggesting therapeutic potential in ameliorating conditions like diabetic mellitus. frontiersin.org
Lipid XUDP-N-acetylglucosamineDiscovered as a key intermediate in the lipid A biosynthetic pathway in E. coli. Its identification was critical to mapping the complete metabolic network. nih.gov

Beyond discovering individual molecules, eicosanoid profiling is fundamental to understanding the architecture of their metabolic networks. These networks are not linear but are complex, with interacting pathways where a single precursor like arachidonic acid can be metabolized by cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) enzymes into a vast array of products. nih.govcreative-proteomics.com

By simultaneously measuring substrates and their downstream metabolites, researchers can construct quantitative models of eicosanoid metabolism. nih.gov For example, by analyzing time-course lipidomics data from macrophages stimulated with a lipopolysaccharide analog, a kinetic model of the eicosanoid network was developed. nih.gov This model could accurately simulate enzyme activities and predict metabolic fluxes, offering a powerful tool to probe how genetic or pharmacological interventions impact the entire pathway. nih.gov

Profiling has also revealed how these networks are rewired in different physiological and pathological states. In one study, profiling the eicosanoids released from whole blood helped define the distinct molecular networks affected by aspirin's inhibition of COX-1 in platelets versus other cardiovascular cells. reading.ac.uk This detailed network analysis, which identified shifts in thromboxane A2 and prostaglandin E2, explained both the anti-thrombotic and potential pro-thrombotic effects of aspirin. reading.ac.uk Similarly, profiling serum from patients with severe pneumonia identified distinct eicosanoid signatures for viral and bacterial infections, with 20-HETE, 14,15-EET, and 11,12-EET upregulated in influenza and 5-HETE and 8-HETE upregulated in bacterial cases. nih.gov

The expansion of the known eicosanoid metabolic network through advanced profiling techniques is significant.

Profiling AdvancementImpact on Metabolic Network DiscoveryExample/FindingReference
Spectrum Evaluation-assisted Eicosanoid Metabolomics (SEEM)Expands coverage to include eicosanoids without available standards, providing a more global view of the network.Enabled relative quantification of 243 eicosanoids, of which 167 were previously unquantifiable due to a lack of standards. Revealed that n-3 PUFA treatment altered levels of 26 such putative eicosanoids. mtroyal.ca
Kinetic Modeling based on Lipidomics Flux AnalysisAllows for the construction of integrated, quantitative models of eicosanoid metabolism and signaling.Successfully modeled the complex network in macrophages, fitting experimental data for all measured species and simulating enzyme activities. nih.gov
Comprehensive Profiling in Disease StatesIdentifies disease-specific shifts and rewiring in the eicosanoid network, revealing new biomarkers and therapeutic targets.Distinguished severe influenza from bacterial pneumonia based on unique serum eicosanoid profiles. nih.gov

Q & A

Basic Research Questions

Q. What are the key components of the Vasoactive Eicosanoid HPLC Mixture, and what roles do they play in vascular biology studies?

  • Methodological Answer : The mixture contains thromboxane B2 (TXB2), 11-dehydro-TXB2, 6-keto-prostaglandin F1α (6-keto-PGF1α), and 2,3-dinor-6-keto-PGF1α. These are stable metabolites of thromboxane A2 (TXA2) and prostacyclin (PGI2), which are critical for studying vascular tone and platelet aggregation. TXB2 reflects TXA2 activity (a vasoconstrictor and platelet activator), while 6-keto-PGF1α is a stable metabolite of PGI2 (a vasodilator and platelet inhibitor). Researchers use these analytes to assess the balance between pro-thrombotic and anti-thrombotic pathways in endothelial dysfunction models .

Q. How should an HPLC method be validated for quantifying vasoactive eicosanoids in biological samples?

  • Methodological Answer : Validation requires:

  • Linearity : Calibration curves (e.g., 6.9–69.0 µg/mL for TXB2) using reference standards dissolved in acidified organic solvents (e.g., acetonitrile:water, pH 2.5) to mimic biological matrices .
  • Precision : Intra- and inter-day reproducibility tests with ≤15% coefficient of variation.
  • Recovery : Solid-phase extraction (SPE) with Oasis HLB cartridges achieves >80% recovery for most eicosanoids .
  • Specificity : Baseline separation of isomers (e.g., 6-keto-PGF1α vs. 11-dehydro-TXB2) using C18 columns and gradient elution .

Q. What are the best practices for preventing eicosanoid degradation during sample preparation?

  • Methodological Answer :

  • Acidification : Lower sample pH to 3.0 to stabilize labile eicosanoids like PGI2 .
  • Antioxidants : Add butylated hydroxytoluene (BHT) to inhibit lipid peroxidation .
  • Cold Chain : Store samples at -80°C and use ice during extraction. Avoid freeze-thaw cycles .
  • SPE Efficiency : Optimize SPE protocols (e.g., Oasis HLB cartridges) to remove phospholipids that interfere with HPLC analysis .

Advanced Research Questions

Q. How can co-eluting isomers (e.g., 6-keto-PGF1α and 2,3-dinor-6-keto-PGF1α) be resolved in complex biological matrices?

  • Methodological Answer :

  • Chromatographic Optimization : Use ultra-performance liquid chromatography (UPLC) with sub-2µm C18 particles to enhance resolution .
  • Tandem Mass Spectrometry (MS/MS) : Employ multiple reaction monitoring (MRM) with unique ion transitions (e.g., m/z 369 → 163 for 6-keto-PGF1α) to distinguish isomers despite co-elution .
  • Derivatization : Convert eicosanoids to fluorescent or charged derivatives (e.g., pentafluorobenzyl esters) to improve separation on normal-phase columns .

Q. How should researchers address contradictions between ELISA and HPLC-MS data in eicosanoid quantification?

  • Methodological Answer :

  • Cross-Reactivity Checks : ELISA antibodies may cross-react with structurally similar eicosanoids (e.g., TXB2 vs. 11-dehydro-TXB2). Validate ELISA results with HPLC-MS/MS, which offers higher specificity via MRM .
  • Internal Standards : Use deuterated analogs (e.g., PGE2-d4) in HPLC-MS/MS to correct for matrix effects and ionization efficiency variability .
  • Statistical Reconciliation : Apply Bland-Altman analysis to quantify bias between methods, especially in low-abundance eicosanoids .

Q. What strategies integrate vasoactive eicosanoid data with multi-omics biomarkers (e.g., lipidomics, proteomics) in vascular disease models?

  • Methodological Answer :

  • Targeted Metabolomics : Combine eicosanoid profiling (via LC-MS/MS) with lipidomics (e.g., phospholipid analysis via UPLC-MS) to map PUFA metabolic pathways .
  • Pathway Enrichment : Use tools like MetaboAnalyst to identify correlations between eicosanoid shifts (e.g., TXA2/PGI2 ratio) and proteomic markers (e.g., inflammatory cytokines) .
  • Machine Learning : Train models on multi-omics datasets to predict clinical endpoints (e.g., thrombosis risk) using eicosanoid concentrations as key features .

Q. How can researchers optimize sensitivity for low-abundance eicosanoids (e.g., 12(S)-HHTrE) in the presence of high-abundance interferents?

  • Methodological Answer :

  • Micro-SPE : Use microscale SPE (e.g., 3 mL cartridges) to concentrate trace analytes while excluding bulk phospholipids .
  • Ion Suppression Mitigation : Optimize LC gradients to elute interferents (e.g., salts) before eicosanoid peaks .
  • High-Sensitivity MS : Employ quadrupole-time-of-flight (Q-TOF) instruments with <1 pg/mL detection limits for hydroxylated eicosanoids .

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